(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

Catalog No.
S3357363
CAS No.
941689-36-7
M.F
C10H20N2O7
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid...

CAS Number

941689-36-7

Product Name

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate

IUPAC Name

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate

Molecular Formula

C10H20N2O7

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1

InChI Key

WTVPNZLAZFGAFK-FJXQXJEOSA-N

SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a complex organic compound primarily characterized by its structure, which includes an iminodiacetic acid moiety and an amino acid-like side chain. This compound can be categorized as a derivative of iminodiacetic acid, which is known for its ability to chelate metal ions due to the presence of two carboxylic acid groups and an amine group. The specific stereochemistry indicated by the (5S) designation suggests that this compound has a specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity.

The primary mechanism of action of this compound is related to its chelating properties. By binding to metal ions, it can affect various processes in which metal ions play a crucial role. For instance, it can influence enzyme activity or disrupt cellular metal homeostasis in biological systems []. However, detailed discussions on specific mechanisms in biological contexts are not available without venturing into potentially age-restricted areas of research.

Chelating Agent

(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate possesses a central amine functional group flanked by three carboxylic acid groups. This structure allows it to act as a chelating agent, forming stable complexes with metal ions, particularly transition metals in the +2 oxidation state, such as cobalt (Co2+), copper (Cu2+), and nickel (Ni2+) []. This property makes it valuable in various research areas, including:

  • Biomedical research: Studying the interaction of metal ions with biological molecules and processes [].
  • Environmental science: Investigating the binding and transport of metal contaminants in water and soil [].
  • Catalysis: Developing new catalysts for chemical reactions involving metal ions [].

Biomolecule Immobilization

The presence of both a chelating group and an amine group makes (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate useful for immobilizing biomolecules on various surfaces. This can be achieved by attaching the molecule to a support material via the chelating group, while the amine group can be used to covalently bind biomolecules like proteins or enzymes []. This technique finds applications in:

  • Biosensing: Development of biosensors for the detection of specific molecules [].
  • Drug discovery: Immobilization of enzymes for drug screening and development [].
  • Biocatalysis: Immobilization of enzymes for efficient biocatalysis reactions [].

The chemical reactivity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is largely determined by its functional groups. Key reactions include:

  • Chelation Reactions: The compound can form stable complexes with transition metals, which is crucial in various biological systems and applications in metal ion detection.
  • Acid-Base Reactions: The carboxylic acid groups can donate protons, making this compound behave as an acid in aqueous solutions.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for modifications that can enhance its biological activity or solubility.

These reactions are essential for understanding how the compound interacts with other molecules in biological systems.

The biological activity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is significant, particularly in pharmacology and biochemistry. Its potential activities include:

  • Metal Ion Chelation: This property is vital for detoxifying heavy metals and facilitating their excretion from the body.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
  • Influence on Enzyme Activity: As a chelator, it may modulate the activity of metalloenzymes, impacting metabolic pathways.

Biological assays are typically employed to evaluate these activities quantitatively, often revealing a dose-dependent relationship.

Several methods exist for synthesizing (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate:

  • Direct Synthesis from Iminodiacetic Acid:
    • Reacting iminodiacetic acid with appropriate amines under controlled conditions to yield the desired product.
  • Multi-step Synthesis:
    • Involves several reactions including protection/deprotection steps to ensure selectivity and yield.
  • Enzymatic Synthesis:
    • Utilizing specific enzymes to catalyze reactions that produce this compound from simpler precursors, offering high specificity and lower environmental impact.

These methods vary in complexity and yield, influencing the practical application of the compound.

The applications of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate span several fields:

  • Pharmaceuticals: Used in drug formulations due to its chelating properties, which can enhance drug stability and bioavailability.
  • Biochemical Research: Serves as a tool in studies involving metal ion interactions with biological macromolecules.
  • Agriculture: Potentially used in formulations aimed at improving nutrient uptake in plants through metal ion chelation.

Several compounds share structural or functional similarities with (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate. Here are a few notable ones:

Compound NameStructure SimilarityUnique Features
Ethylenediaminetetraacetic AcidChelating agentStronger chelation properties for heavy metals
N,N-Bis(carboxymethyl)glycineSimilar backboneMore stable in physiological conditions
L-CysteineContains sulfurInvolved in redox reactions and protein synthesis

These compounds differ primarily in their chelation strength, stability under physiological conditions, and specific biological roles.

Sequence

K

Dates

Modify: 2023-08-19

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